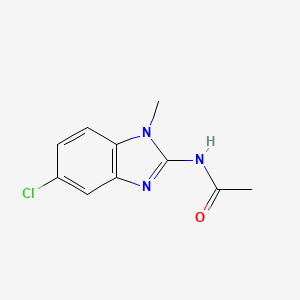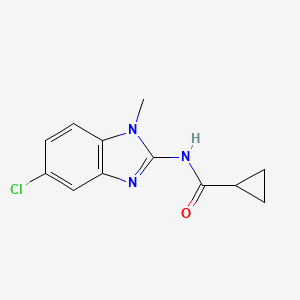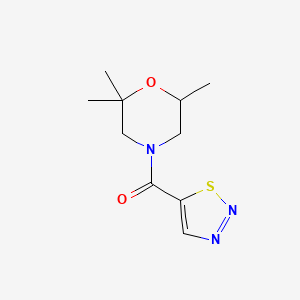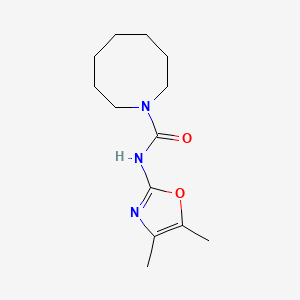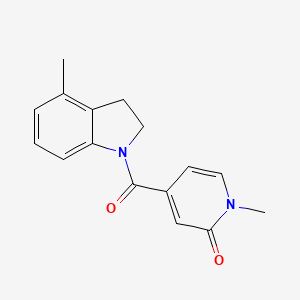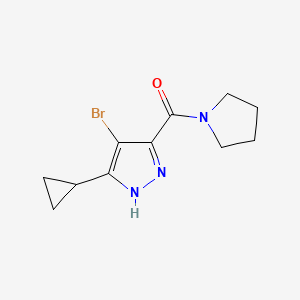
(4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone, also known as BCTC, is a small molecule antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. BCTC has been widely used as a tool compound to study the function of TRPV1 in various physiological and pathological processes.
作用機序
(4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone inhibits the activation of TRPV1 by binding to a specific site on the channel. The binding of (4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone induces a conformational change in the channel, which prevents the influx of calcium ions and the activation of downstream signaling pathways. This inhibition of TRPV1 activation leads to a reduction in pain sensation, inflammation, and tumor growth.
Biochemical and Physiological Effects:
(4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that (4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone inhibits the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons. In vivo studies have shown that (4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone reduces pain sensation, inflammation, and tumor growth in various animal models. (4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have a low toxicity profile and to be well-tolerated in animal studies.
実験室実験の利点と制限
(4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone has several advantages as a tool compound for studying TRPV1 function. It is a highly selective antagonist of TRPV1, which allows for the specific inhibition of TRPV1 function without affecting other channels or receptors. (4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone is also a small molecule, which allows for easy delivery and penetration into cells and tissues. However, (4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone has some limitations as a tool compound. It has a relatively short half-life, which requires frequent dosing in animal studies. (4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone also has some off-target effects, which may complicate the interpretation of results in some experimental settings.
将来の方向性
There are several future directions for the study of (4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone and TRPV1 function. One direction is the development of more potent and selective TRPV1 antagonists for use in preclinical and clinical studies. Another direction is the investigation of the role of TRPV1 in various diseases, such as chronic pain, diabetes, and cancer, and the development of TRPV1-targeted therapies for these diseases. Finally, the elucidation of the molecular mechanisms underlying TRPV1 activation and inhibition by (4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone and other compounds will provide insights into the function of this important channel and may lead to the development of novel therapeutics.
合成法
(4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone can be synthesized using a multistep synthetic route. The first step involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with cyclopropylamine to form 4-bromo-5-cyclopropyl-1H-pyrazol-3-yl-amine. The amine is then reacted with pyrrolidine-1-carboxylic acid to form (4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone, which is the final product of the synthesis. The purity and yield of (4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
(4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone has been widely used as a tool compound to study the function of TRPV1 in various physiological and pathological processes. TRPV1 is involved in pain sensation, thermoregulation, and inflammation, and its dysfunction has been implicated in various diseases, such as chronic pain, diabetes, and cancer. (4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons. This inhibition has been shown to reduce pain sensation, inflammation, and tumor growth in various animal models.
特性
IUPAC Name |
(4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c12-8-9(7-3-4-7)13-14-10(8)11(16)15-5-1-2-6-15/h7H,1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCLVWHUXXVJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NNC(=C2Br)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7531200.png)
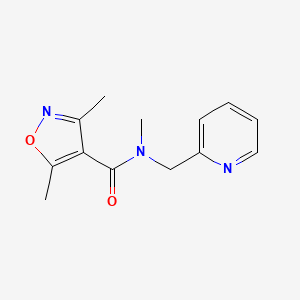

![N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7531229.png)


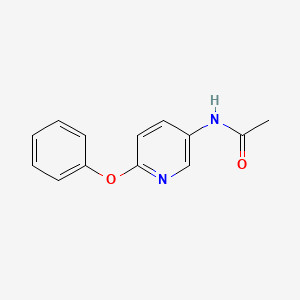
![3-[(5-propyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7531261.png)
